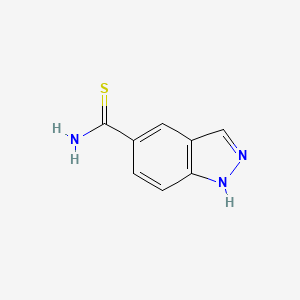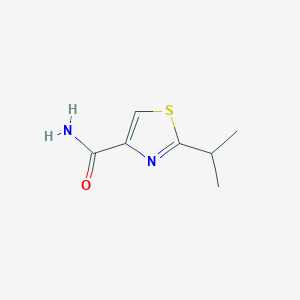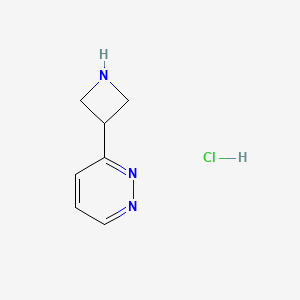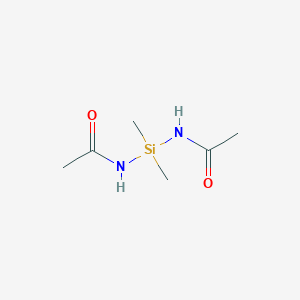
N,N'-(Dimethylsilanediyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dimethylsilanediyl)diacetamide is a chemical compound that belongs to the class of diacetamides It is characterized by the presence of a dimethylsilanediyl group bonded to two acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dimethylsilanediyl)diacetamide typically involves the reaction of dimethylsilanediyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2SiCl}_2 + 2 \text{CH}_3\text{CONH}_2 \rightarrow \text{(CH}_3\text{)_2Si(CONHCH}_3\text{)_2} + 2 \text{HCl} ]
The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Dimethylsilanediyl)diacetamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the highest quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Dimethylsilanediyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-(Dimethylsilanediyl)diacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-(Dimethylsilanediyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various substrates, influencing their chemical and biological activities. The presence of the dimethylsilanediyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a simpler structure, used as a solvent and reagent in organic synthesis.
N,N’-Diethylsilanediyl)diacetamide: Another related compound with ethyl groups instead of methyl groups, exhibiting different reactivity and properties.
Uniqueness
N,N’-(Dimethylsilanediyl)diacetamide is unique due to the presence of the dimethylsilanediyl group, which imparts distinct chemical and physical properties. This makes it more stable and versatile compared to other similar compounds, allowing for a wider range of applications in scientific research and industry .
Propriétés
Numéro CAS |
61550-12-7 |
|---|---|
Formule moléculaire |
C6H14N2O2Si |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
N-[acetamido(dimethyl)silyl]acetamide |
InChI |
InChI=1S/C6H14N2O2Si/c1-5(9)7-11(3,4)8-6(2)10/h1-4H3,(H,7,9)(H,8,10) |
Clé InChI |
ICABREOGAMBBNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N[Si](C)(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


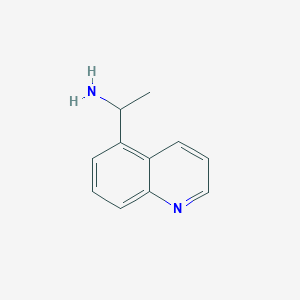
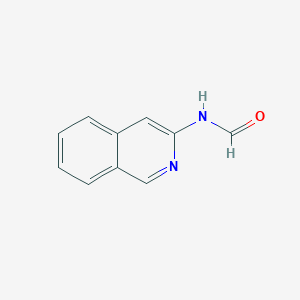

![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)

![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

